molecular formula C24H22N4O3S2 B3706151 N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B3706151
M. Wt: 478.6 g/mol
InChI Key: HPONXZZNAULXHX-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features multiple functional groups, including a thiazole ring, an oxadiazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide likely involves multiple steps, including the formation of the thiazole and oxadiazole rings, followed by their coupling with the sulfanylacetamide moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole or thiazole rings.

    Substitution: The phenyl ring and other aromatic systems in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole or oxadiazole derivatives, such as:

  • N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide analogs with different substituents on the aromatic rings.
  • Compounds with similar structural motifs but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-[[5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c29-21(26-23-25-20(14-32-23)17-7-2-1-3-8-17)15-33-24-28-27-22(31-24)13-30-19-11-10-16-6-4-5-9-18(16)12-19/h1-3,7-8,10-12,14H,4-6,9,13,15H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPONXZZNAULXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC3=NN=C(O3)SCC(=O)NC4=NC(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-phenyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

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